27-Deoxiactein

Descripción general

Descripción

Este compuesto ha sido estudiado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de la osteoporosis y los síntomas menopáusicos . Es un derivado de la Actein y ha mostrado estimulación de la función de los osteoblastos e inhibición de los mediadores de la resorción ósea .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 27-Deoxiactein involucra varios objetivos y vías moleculares:

Estimulación de osteoblastos: Estimula la función de los osteoblastos, promoviendo la formación de hueso.

Inhibición de la resorción ósea: Inhibe los mediadores que promueven la resorción ósea, previniendo así la pérdida ósea.

Efectos antiinflamatorios: Se ha demostrado que suprime la producción de óxido nítrico inducida por citocinas en células microgliales del cerebro.

Análisis Bioquímico

Biochemical Properties

27-Deoxyactein has been shown to interact with various biomolecules. It has been found to protect cells against oxidative injury by scavenging reactive oxygen species (ROS) and regulating the mitochondrial membrane potential . It also plays a role in the upregulation of mitochondrial biogenesis .

Cellular Effects

27-Deoxyactein has significant effects on various types of cells and cellular processes. It has been found to protect pancreatic β-cells against methylglyoxal-induced cell death . It also reduces the levels of intracellular ROS, interleukin-1β (IL-1β), cardiolipin peroxidation, and protein adduct accumulation induced by methylglyoxal .

Molecular Mechanism

The molecular mechanism of 27-Deoxyactein involves its interaction with various biomolecules. It has been found to restore glyoxalase I activity and insulin secretion which were reduced by methylglyoxal . It also increases the mRNA expression of insulin 2 (INS2) and pancreatic and duodenal homeobox protein-1 (PDX-1) .

Temporal Effects in Laboratory Settings

The effects of 27-Deoxyactein change over time in laboratory settings. It has been found that pre-treatment with 27-Deoxyactein significantly reduces the levels of intracellular ROS, IL-1β, cardiolipin peroxidation, and protein adduct accumulation induced by methylglyoxal .

Dosage Effects in Animal Models

In animal models, the effects of 27-Deoxyactein vary with different dosages. Both 27-Deoxyactein and its analog actein have been found to significantly inhibit the growth of implanted sarcoma S180 in a dose-dependent manner .

Metabolic Pathways

It has been found to play a role in the upregulation of mitochondrial biogenesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de 27-Deoxiactein típicamente involucra la extracción de las raíces y rizomas de Actaea racemosa. El proceso de extracción a menudo utiliza solventes como etanol o metanol para aislar los glucósidos triterpénicos . El extracto se somete luego a técnicas cromatográficas para purificar this compound .

Métodos de producción industrial

La producción industrial de this compound sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de cromatografía líquida de alto rendimiento (HPLC) es común para garantizar la pureza y consistencia del compuesto . El compuesto extraído se formula luego en solución salina tamponada con fosfato que contiene glicerol para su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

27-Deoxiactein se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esta reacción puede reducir los grupos carbonilo a grupos hidroxilo.

Sustitución: Esta reacción puede reemplazar grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

Actein: Otro glucósido triterpénico de Actaea racemosa con efectos terapéuticos similares.

23-Epi-26-Deoxiactein: Un compuesto estrechamente relacionado con actividades biológicas similares.

Singularidad

27-Deoxiactein es único debido a su estructura molecular específica, que le permite estimular eficazmente la función de los osteoblastos e inhibir la resorción ósea . Su perfil farmacológico distinto lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

27-Deoxyactein is a triterpene glycoside primarily derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention for its potential biological activities, particularly in relation to hormone modulation, anti-inflammatory effects, and cancer cell proliferation inhibition.

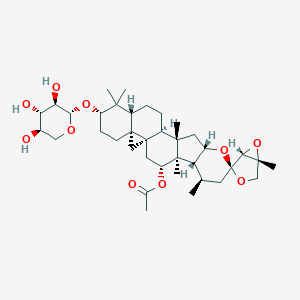

Chemical Structure and Classification

27-Deoxyactein belongs to a class of compounds known as triterpenoids, characterized by a multi-ring structure. Its molecular formula is C27H42O7, and it is often used as a standard in studies examining the biological activity of black cohosh extracts. The compound's structure allows it to interact with various biological pathways, influencing estrogenic activity and cellular processes.

Estrogenic Activity

The estrogenic activity of 27-deoxyactein has been a subject of considerable research. Findings suggest that while some studies indicate estrogen-like effects, others show anti-estrogenic properties. The compound appears to interact with estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis in hormone-sensitive tissues.

Table 1: Summary of Estrogenic Activity Studies

| Study Type | Result | Reference |

|---|---|---|

| In vitro (MCF-7 cells) | Induced cell proliferation | |

| In vivo (rat models) | No stimulation of tumor growth | |

| ER Binding Assays | Mixed results on receptor binding |

Anti-Cancer Properties

Research indicates that 27-deoxyactein exhibits anti-cancer properties, particularly against breast cancer cells. It has been shown to inhibit the proliferation of MCF-7 cells, a model for estrogen receptor-positive breast cancer. The mechanism involves cell cycle arrest at the G1 phase, suggesting that 27-deoxyactein may interfere with key regulatory proteins involved in cell division.

Case Study: MCF-7 Cell Proliferation Inhibition

A study by Einbond et al. demonstrated that treatment with 27-deoxyactein resulted in significant inhibition of MCF-7 cell growth at concentrations as low as 30 µg/ml. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in estrogen-dependent cancers .

Antioxidant Activity

Beyond its hormonal effects, 27-deoxyactein exhibits potent antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-related damage. This antioxidant activity is crucial in preventing cellular damage that can lead to cancer progression and other degenerative diseases.

Table 2: Antioxidant Activity Studies

| Study Type | Result | Reference |

|---|---|---|

| In vitro assays | Significant ROS scavenging | |

| Cellular models | Protection against oxidative injury |

Anti-Inflammatory Effects

The anti-inflammatory properties of 27-deoxyactein have also been explored. It has shown efficacy in reducing inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inflammatory Response Modulation

In a study involving mast cells, oral administration of black cohosh extract containing 27-deoxyactein significantly inhibited the release of pro-inflammatory cytokines (IL-4, IL-5) in response to allergenic stimuli . This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.

Propiedades

IUPAC Name |

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-RBKCHLQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181062 | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264624-38-6 | |

| Record name | 26-Deoxyactein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 26-deoxyactein?

A1: The molecular formula of 26-deoxyactein is C35H52O9, and its molecular weight is 600.77 g/mol. [, , ]

Q2: What spectroscopic data is available for 26-deoxyactein?

A2: The structure of 26-deoxyactein has been elucidated using various spectroscopic methods, including FABMS, 1H and 13C NMR, and single-crystal X-ray data analysis. [, , , ]

Q3: Where is 26-deoxyactein naturally found?

A3: 26-Deoxyactein is a naturally occurring cycloartane triterpene glycoside found in the roots/rhizomes of several Cimicifuga species, including Cimicifuga racemosa (black cohosh), Cimicifuga foetida, Cimicifuga dahurica, and Souliea vaginata. [, , , , , , , ]

Q4: Does the concentration of 26-deoxyactein vary within different parts of the plant or throughout the growing season?

A4: Yes, research suggests that the concentration of 26-deoxyactein, like other phytochemicals in Cimicifuga racemosa, varies depending on the plant tissue and the time of year. For instance, higher concentrations of 23-epi-26-deoxyactein (a stereoisomer of 26-deoxyactein) were found in the inflorescence and leaf tissue compared to the rhizome. Additionally, a season-long decrease in the occurrence of this compound was observed in all tissues. []

Q5: What are the known biological activities of 26-deoxyactein?

A5: In vitro and in vivo studies have shown that 26-deoxyactein exhibits several biological activities, including:

- Antitumor activity: It has demonstrated significant antitumor activity against various cancer cell lines, including lung cancer, sarcoma, and leukemia. [, ]

- Anti-inflammatory activity: It can attenuate the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ, potentially explaining its traditional use for rheumatism and other inflammatory conditions. []

- Anti-stress effects: Studies in mice suggest that 26-deoxyactein may have stress-relieving effects, potentially by attenuating plasma corticosterone and AST levels elevated due to immobilization stress. []

- Osteoporosis prevention: Extracts enriched with 26-deoxyactein have shown promising results in preventing osteoporosis in ovariectomized rats. []

Q6: How does 26-deoxyactein exert its antitumor effects?

A6: While the exact mechanisms are still under investigation, research suggests that 26-deoxyactein's antitumor activity might be associated with:

- Cell cycle arrest: It can arrest human leukemia HL-60 cells at the G1 phase, inhibiting their proliferation. []

- Angiogenesis inhibition: It has been shown to reduce microvessel density (MVD) in xenograft tumor models, suggesting an anti-angiogenic effect. []

Q7: What is known about the pharmacokinetics of 26-deoxyactein?

A7: A study utilizing Caco-2 cell monolayers indicated that 26-deoxyactein could be absorbed through the intestinal barrier, suggesting its potential for oral bioavailability. Additionally, the study revealed an efflux ratio greater than 1, implying an active secretion mechanism for this compound. [, ]

Q8: Are there analytical methods available to measure 26-deoxyactein levels in biological samples?

A8: Yes, several analytical methods have been developed for the quantification of 26-deoxyactein in biological samples, including HPLC methods with various detection techniques like ELSD (Evaporative Light Scattering Detection) and MS (Mass Spectrometry). These methods have been validated for their accuracy, precision, and specificity, ensuring reliable quantification in different matrices. [, , , , , ]

Q9: What are some future research directions for 26-deoxyactein?

A9: Despite the promising biological activities, several research gaps remain regarding 26-deoxyactein:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.